Pinealon
CAS No.:
Cat. No.: VC16647665
Molecular Formula: C15H26N6O8
Molecular Weight: 418.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N6O8 |
|---|---|
| Molecular Weight | 418.40 g/mol |
| IUPAC Name | (4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
| Standard InChI Key | QPRZKNOOOBWXSU-CIUDSAMLSA-N |
| Isomeric SMILES | C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
| Canonical SMILES | C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
Introduction
Structural Characteristics and Mechanism of Action
Amino Acid Composition and Molecular Properties
Pinealon’s tripeptide structure—glutamic acid, aspartic acid, and arginine—confers distinct electrochemical properties that facilitate its biological activity. The presence of acidic residues (glutamic and aspartic acids) enables interactions with DNA’s phosphate backbone, while the positively charged arginine residue promotes nuclear membrane penetration . Unlike conventional peptides that rely on receptor-mediated signaling, Pinealon’s small molecular size (418.4 g/mol) allows it to traverse lipid bilayers and access intracellular compartments directly .
Table 1: Structural Properties of Pinealon
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| Amino Acid Sequence | L-Glutamic Acid – L-Aspartic Acid – L-Arginine |
| Key Functional Groups | Carboxyl (glutamic/aspartic acid), Guanidinium (arginine) |
DNA Interaction and Gene Regulation
Pinealon’s ability to modulate gene expression stems from its direct interaction with nuclear DNA. In vitro studies using HeLa cells demonstrated that Pinealon penetrates cellular and nuclear membranes, binding to DNA sequences associated with oxidative stress response and cellular repair pathways . This interaction upregulates genes involved in antioxidant defense (e.g., superoxide dismutase) and downregulates pro-apoptotic factors like caspase-3 . Such epigenetic modulation underpins its broad therapeutic effects, including neuroprotection and metabolic regulation .
Neuroprotective Effects
Oxidative Stress Reduction
Pinealon significantly mitigates oxidative damage in neuronal cells. A study on prenatal rats exposed to hyperhomocysteinemia—a model for oxidative stress—revealed that Pinealon treatment (100 ng/100 g body weight) reduced reactive oxygen species (ROS) by 42% and necrotic cell death by 35% in hippocampal regions . These effects correlated with improved spatial memory performance in the Morris water maze test, where treated rats exhibited a 50% reduction in escape latency compared to controls .
Table 2: Neuroprotective Outcomes in Prenatal Rat Models
| Parameter | Control Group | Pinealon-Treated Group | Reduction (%) |
|---|---|---|---|
| ROS Accumulation | 12.3 nM/mg protein | 7.1 nM/mg protein | 42.3 |
| Necrotic Cells/mm² | 145 ± 18 | 94 ± 12 | 35.2 |
| Escape Latency (s) | 48 ± 6 | 24 ± 4 | 50.0 |
Mitochondrial Support and Neuroplasticity
Pinealon enhances mitochondrial function by upregulating peroxisome proliferator-activated receptor gamma (PPARγ) and irisin, a hormone linked to mitochondrial biogenesis . In PC12 cells, Pinealon increased ATP production by 28% and reduced cytochrome c release by 40%, indicating improved mitochondrial efficiency . Additionally, it promotes neuroplasticity by activating extracellular signal-regulated kinases 1/2 (ERK1/2), which stimulate synaptic protein synthesis .
Antioxidant and Anti-Aging Properties
Cellular Rejuvenation Mechanisms
Pinealon’s antioxidant activity extends beyond ROS scavenging. It enhances glutathione peroxidase (GPx) activity by 30% and upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response elements . In aged murine models, Pinealon administration (50 mcg/day for 12 weeks) increased telomere length in leukocytes by 15%, suggesting anti-aging potential .
Table 3: Antioxidant Effects in Cellular Models
| Cell Type | Parameter | Baseline | Post-Treatment | Improvement (%) |
|---|---|---|---|---|
| Cerebellar Granule Cells | Viability | 62 ± 8% | 89 ± 6% | 43.5 |
| PC12 Cells | ATP Production | 1.2 nM/mg | 1.54 nM/mg | 28.3 |
| HepG2 Cells | GPx Activity | 8.4 U/mg | 10.9 U/mg | 29.8 |
Metabolic Regulation
Pinealon restores metabolic homeostasis in diabetic models. In streptozotocin-induced diabetic rats, it normalized blood glucose levels (from 450 mg/dL to 120 mg/dL) and reduced hippocampal oxidative damage by 55% . These effects are mediated through PPARγ activation, which enhances insulin sensitivity and lipid metabolism .
Cognitive Enhancement and Sleep Regulation
Memory and Learning Improvements
Clinical trials in humans (50–200 mcg/day) demonstrated Pinealon’s efficacy in enhancing cognitive function. Participants exhibited a 25% improvement in delayed recall tasks and a 30% increase in attention span, as measured by the Cambridge Neuropsychological Test Automated Battery (CANTAB) . These benefits are attributed to Pinealon’s ability to upregulate brain-derived neurotrophic factor (BDNF), which promotes synaptic plasticity .
Circadian Rhythm Modulation
Pinealon mimics melatonin’s effects on sleep architecture. In rodent studies, it increased non-rapid eye movement (NREM) sleep duration by 22% and reduced sleep latency by 40% . Human trials reported a 35% reduction in insomnia severity scores, with polysomnography confirming enhanced slow-wave sleep activity .
Clinical Applications and Future Directions
Current research supports Pinealon’s potential in treating neurodegenerative diseases (e.g., Alzheimer’s), metabolic syndrome, and sleep disorders. Ongoing Phase II trials are evaluating its long-term safety profile and efficacy in elderly populations. Future studies should explore combinatorial therapies with existing antioxidants and neurotrophic factors to amplify therapeutic outcomes.
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